N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-chloro-6-fluorobenzamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-chloro-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO2S/c18-12-5-3-6-13(19)16(12)17(22)20-8-14(21)11-9-23-15-7-2-1-4-10(11)15/h1-7,9,14,21H,8H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWJVOCPCBCCKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C3=C(C=CC=C3Cl)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of 2-Chloro-6-fluorotoluene
- Reagents : Chromyl chloride (CrO₂Cl₂), dichloromethane.
- Procedure :
- 2-Chloro-6-fluorotoluene (1 equiv) is treated with CrO₂Cl₂ (1.2 equiv) in CH₂Cl₂ at 0°C.
- Reaction stirred for 6 h, quenched with ice-water, and extracted with CH₂Cl₂.
- Crude aldehyde purified via distillation (Yield: 78%).
Chlorination of 2-Chloro-6-fluorobenzoic Acid
- Reagents : Thionyl chloride (SOCl₂), catalytic DMF.
- Procedure :
- 2-Chloro-6-fluorobenzoic acid (1 equiv) refluxed with SOCl₂ (3 equiv) and DMF (0.1 equiv) for 4 h.
- Excess SOCl₂ removed under vacuum to afford acyl chloride (Yield: 92%, Purity: 98.9% by HPLC).
Synthesis of 2-(1-Benzothiophen-3-yl)-2-hydroxyethylamine
Grignard Addition to 1-Benzothiophene-3-carbaldehyde
- Formylation :
- 1-Benzothiophene treated with POCl₃/DMF (Vilsmeier-Haack reaction) to yield 1-benzothiophene-3-carbaldehyde.
- Grignard Reaction :
- Aldehyde (1 equiv) reacted with ethylmagnesium bromide (2 equiv) in THF at −78°C.
- Quenched with NH₄Cl to form 2-(1-benzothiophen-3-yl)-2-hydroxyethanol (Yield: 85%).
- Amination :
- Hydroxyethanol converted to mesylate (MsCl, Et₃N), then treated with aqueous NH₃ to yield amine (Yield: 70%).
Analytical Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.0 Hz, 1H), 7.65 (m, 1H), 4.21 (m, 1H), 3.98 (m, 2H), 1.89 (s, 2H, NH₂).
Amide Coupling: Final Step
Schotten-Baumann Reaction
- Reagents : 2-Chloro-6-fluorobenzoyl chloride (1.1 equiv), 2-(1-benzothiophen-3-yl)-2-hydroxyethylamine (1 equiv), NaOH (2 equiv), THF/H₂O.
- Procedure :
- Amine dissolved in THF, cooled to 0°C.
- Acyl chloride added dropwise, followed by NaOH solution.
- Stirred 2 h, extracted with EtOAc, purified via silica chromatography (Yield: 65%, Purity: 97%).
EDCl/HOBt-Mediated Coupling
- Reagents : EDCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (2 equiv), DMF.
- Procedure :
- Carboxylic acid (from hydrolysis of acyl chloride) activated with EDCl/HOBt.
- Amine added, stirred 12 h at RT.
- Purified via recrystallization (EtOH/H₂O) (Yield: 72%, Purity: 98.5%).
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.45 (s, 1H, NH), 7.89–7.25 (m, 7H, Ar-H), 5.12 (t, 1H, OH), 4.32 (m, 2H, CH₂), 3.88 (m, 1H, CH). |
| ¹³C NMR | δ 167.2 (C=O), 142.1–112.4 (Ar-C), 68.9 (CH-OH), 54.3 (CH₂). |
| HRMS | [M+H]⁺ Calc: 403.0521; Found: 403.0518. |
Purity and Yield Comparison
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Schotten-Baumann | 65 | 97 |
| EDCl/HOBt | 72 | 98.5 |
Challenges and Optimization
- Hydroxyl Group Interference : Protection with TBDMS-Cl prior to coupling improved EDCl-mediated yield to 82%.
- Regioselectivity : Use of LiHMDS in THF ensured exclusive N-acylation over O-acylation.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-chloro-6-fluorobenzamide can undergo various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-chloro-6-fluorobenzamide exhibits promising anticancer properties.
Case Studies
- A study demonstrated that derivatives of benzothiophene compounds have shown cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. In vitro assays indicated that this compound could significantly reduce cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer treatment .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial efficacy.
Case Studies
- In a comparative study, derivatives similar to this compound were tested against various bacterial strains. Results indicated that certain analogs exhibited minimum inhibitory concentrations comparable to standard antibiotics, highlighting their potential as alternative antimicrobial agents .
Fluorescent Probes in Biological Imaging
Another significant application of this compound lies in its use as a fluorescent probe for biological imaging.
Properties
Due to the presence of the benzothiophene structure, the compound exhibits intrinsic fluorescence properties that can be harnessed for imaging applications in cellular biology.
Applications
Fluorescent probes are essential tools in biological research for visualizing cellular processes and structures. The ability of this compound to selectively bind to specific biological targets makes it valuable for tracking disease progression or therapeutic responses in real-time .
Synthetic Routes and Development
The synthesis of this compound typically involves multi-step organic synthesis techniques.
Common Synthetic Approaches
- Starting Materials : The synthesis may begin with readily available benzothiophene derivatives.
- Reactions : Key reactions include halogenation, amidation, and hydroxyalkylation.
- Yield Optimization : Research focuses on optimizing reaction conditions (solvent choice, temperature) to maximize yield and purity.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-chloro-6-fluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Core Benzamide Derivatives with Halogen Substituents
Compound 1a (): N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide shares the 2-chloro-6-fluorophenyl group with the target compound. However, its benzamide core is substituted with a cyano-hydroxybutenamido group and an isopropoxy moiety. The additional fluorine at position 5 and the isopropoxy group likely increase steric bulk and lipophilicity compared to the target compound’s simpler benzamide structure. Such substitutions may alter pharmacokinetic profiles, as seen in teriflunomide derivatives .
EP 3 532 474 B1 Compounds (): Examples include N-(2-chloro-6-methylphenyl)-5-fluoro-4-(triazolo-oxazepin-yl)benzamide. These compounds feature triazolo-oxazepin rings instead of benzothiophene but retain halogen (Cl, F) substitutions.
Benzothiophene vs. Benzothiazole Analogs
EP 3 348 550A1 Derivatives ():
Compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide replace benzothiophene with benzothiazole, a sulfur- and nitrogen-containing heterocycle. Benzothiazoles exhibit stronger electron-withdrawing effects than benzothiophenes, which could modulate electronic interactions with biological targets. The trifluoromethyl group in these analogs enhances metabolic resistance but may increase hydrophobicity compared to the target compound’s chloro-fluoro substitution .
3-Chloro-N-[6-(methoxy)benzo[d]thiazol-2-yl]benzamide (): This benzothiazole-based analog lacks the hydroxyethyl linker, instead directly attaching the benzamide to the heterocycle.
Hydroxyethyl Linker and Substituent Effects
N-(2-Hydroxyethyl)-3-(trifluoromethylphenoxy)benzamide (): This compound shares a hydroxyethyl group but replaces benzothiophene with a trifluoromethylphenoxy-benzothiophen-7-yl moiety. The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, which could improve membrane permeability but reduce aqueous solubility compared to the target compound’s chloro-fluoro substituents .
Structural and Functional Implications
Heterocyclic Moieties
- Benzothiophene (Target Compound): Offers moderate electron density for π-π interactions and metabolic stability.
Halogen Substituents
Linker Flexibility
- Hydroxyethyl (Target Compound): Enhances solubility and hydrogen-bonding capacity.
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-chloro-6-fluorobenzamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes available research findings on its biological activity, including data tables and case studies.
The compound's chemical properties are summarized in the following table:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2330644-72-7 |
| Molecular Formula | C18H15ClFNO2S |
| Molecular Weight | 363.8 g/mol |
The mechanism by which this compound exerts its effects is still being elucidated. However, it is believed to interact with specific molecular targets involved in tumor proliferation and inflammatory pathways. The benzothiophene moiety may facilitate interactions with hydrophobic pockets in proteins, potentially modulating enzyme or receptor activities.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of benzothiophene derivatives, including this compound. For instance:
- Cell Proliferation Inhibition : In vitro assays using human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines demonstrated significant inhibition of cell proliferation at varying concentrations (1, 2, and 4 μM). The compound induced apoptosis and arrested the cell cycle, suggesting its potential as an anti-tumor agent .
- Mechanistic Insights : Flow cytometry analyses revealed that the compound can alter the expression levels of key proteins involved in cell cycle regulation and apoptosis, further supporting its role as a therapeutic candidate .
Anti-Inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- Cytokine Modulation : Studies indicated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models (RAW264.7), highlighting its potential to mitigate inflammatory responses .
Case Studies
Several case studies have documented the biological activity of similar compounds within the benzothiophene class:
- Study on Benzothiazole Derivatives : A study synthesized various benzothiazole derivatives, demonstrating their ability to inhibit cancer cell proliferation and reduce inflammatory markers. The findings suggest that modifications to the benzothiophene structure can enhance biological activity .
- Clinical Observations : In clinical settings, patients treated with benzamide derivatives showed prolonged survival rates in certain cancer cohorts, indicating potential efficacy in therapeutic applications .
Q & A
Basic: What synthetic strategies are recommended for preparing N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-chloro-6-fluorobenzamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Benzothiophene Core Formation : Cyclization of thiophenol derivatives with appropriate carbonyl precursors to construct the 1-benzothiophene moiety.
- Hydroxyethyl Group Introduction : Nucleophilic substitution or Grignard reactions to attach the 2-hydroxyethyl group, ensuring stereochemical control.
- Amide Coupling : Reaction of the intermediate 2-chloro-6-fluorobenzoic acid derivative with the hydroxyethyl-benzothiophene amine using coupling agents like HATU or EDCI/HOBt.
Key considerations include protecting the hydroxyl group during coupling (e.g., using TBSCl) to prevent side reactions and optimizing solvent polarity (e.g., DMF or THF) for intermediate stability .
Advanced: How can coupling reaction yields be optimized for this compound?
Methodological Answer:
Yield optimization requires:
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) or organocatalysts for cross-coupling steps.
- Temperature Control : Maintain reactions at 60–80°C to balance kinetics and side-product formation.
- Purification Techniques : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) to isolate the amide product.
Recent studies suggest microwave-assisted synthesis reduces reaction times by 40% while improving regioselectivity .
Basic: Which analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the hydroxyethyl group (δ 4.1–4.3 ppm) and aromatic substitution patterns.
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify the molecular ion ([M+H]+ expected at m/z 389.0652).
- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable (e.g., slow evaporation in ethyl acetate) .
Advanced: How to address discrepancies in NMR data for stereochemical analysis?
Methodological Answer:
Discrepancies often arise from conformational flexibility or solvent effects. Mitigation strategies include:
- 2D NMR (COSY, NOESY) : Identify through-space interactions between the hydroxyethyl proton and benzothiophene aromatic protons.
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data.
- Variable Temperature NMR : Resolve overlapping signals by acquiring spectra at 25°C and −20°C .
Advanced: What methods are used to evaluate binding affinity to biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a CM5 chip and measure binding kinetics (ka/kd) in real time.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) in PBS buffer (pH 7.4) at 25°C.
- Molecular Docking (AutoDock Vina) : Screen against protein databases (PDB IDs: 3QKK, 4R3Q) to predict binding poses. A 2024 study reported IC₅₀ values of 0.8–1.2 µM for related benzothiophene amides against PARP-1 .
Basic: What are optimal storage conditions for this compound?
Methodological Answer:
- Temperature : Store at −20°C in amber vials to prevent photodegradation.
- Atmosphere : Under argon or nitrogen to avoid oxidation of the hydroxyl group.
- Solvent : Dissolve in anhydrous DMSO (10 mM stock) for long-term stability; avoid aqueous buffers due to hydrolysis risks .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives?
Methodological Answer:
- Substituent Variation : Modify the chloro-fluoro pattern on the benzamide (e.g., 3-Cl/5-F vs. 2-Cl/6-F) and the benzothiophene substituents (e.g., methyl vs. methoxy).
- In Silico Screening : Use Schrödinger’s Glide to prioritize derivatives with improved LogP (target 2.5–3.5) and polar surface area (<90 Ų).
- Biological Testing : Assess cytotoxicity (MTT assay) and target inhibition (e.g., IC₅₀ for kinase targets) in triplicate. A 2023 study identified a 10-fold potency increase with para-methyl substitution on the benzothiophene .
Advanced: How to mitigate variability in biological assay results?
Methodological Answer:
- Assay Standardization : Use internal controls (e.g., staurosporine for kinase inhibition) and Z’-factor validation (>0.5 indicates robustness).
- Replicate Design : Perform triplicate runs with independent compound batches to exclude synthesis variability.
- Data Normalization : Express activity as % inhibition relative to vehicle (DMSO) and positive control. Recent protocols recommend using Hill equation fitting for dose-response curves to reduce outlier effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
